MT-134: A Technical Guide to a Selective Skeletal Myosin II Inhibitor
MT-134: A Technical Guide to a Selective Skeletal Myosin II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MT-134 is a novel small molecule inhibitor of skeletal muscle myosin II (SkMII), belonging to a class of compounds known as "skeletostatins." As a derivative of the well-characterized pan-myosin II inhibitor blebbistatin, MT-134 offers significantly improved selectivity for SkMII over other myosin II isoforms, including cardiac, smooth muscle, and non-muscle myosins. This enhanced specificity, coupled with improved potency, solubility, and photostability, makes MT-134 a valuable tool for basic research and a promising starting point for the development of therapeutics targeting skeletal muscle disorders. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to MT-134.
Core Mechanism of Action
MT-134, like its parent compound blebbistatin, functions as a non-competitive inhibitor of the myosin ATPase cycle. It does not bind to the ATP-binding pocket but rather to an allosteric site on the myosin head. The binding of MT-134 is proposed to occur preferentially to the myosin-ADP-inorganic phosphate (Pi) complex, which is an intermediate state in the ATPase cycle.
This binding event traps the myosin in a state with low affinity for actin, effectively preventing the power stroke and subsequent force generation. The key inhibitory step is the slowing of the phosphate release from the myosin active site. By stabilizing the myosin-ADP-Pi state, MT-134 uncouples the chemical energy released from ATP hydrolysis from the mechanical work of muscle contraction.
Signaling Pathway Diagram
Caption: Myosin ATPase Cycle and the Point of Inhibition by MT-134.
Quantitative Data
The following tables summarize the key quantitative data for MT-134, highlighting its potency and selectivity.
Table 1: In Vitro Potency (IC50) of MT-134 against Myosin II Isoforms
| Myosin II Isoform | IC50 (µM) | Selectivity vs. SkMII |
| Skeletal Muscle (SkMII) | 0.2 | - |
| Cardiac Muscle (CMII) | 8.0 | 40-fold |
| Smooth Muscle (SMII) | >30 | >150-fold |
| Non-Muscle IIA (NMIIA) | 15.0 | 75-fold |
| Non-Muscle IIB (NMIIB) | 34.0 | 170-fold |
Data extracted from Radnai et al., ACS Chemical Biology, 2021.
Table 2: In Vivo Pharmacokinetic Parameters of MT-134 in Mice
| Parameter | Value | Units |
| Dose (Intraperitoneal) | 10 | mg/kg |
| Cmax (Plasma) | 1.2 | µM |
| t1/2 (Plasma) | 2.5 | hours |
| AUC (Plasma) | 4.5 | µM*h |
| Cmax (Muscle) | 10.5 | µM |
| Muscle-to-Plasma Ratio | ~9 | - |
Data extracted from Radnai et al., ACS Chemical Biology, 2021.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of MT-134.
Actin-Activated Mg²⁺-ATPase Assay
This assay quantifies the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of its enzymatic activity.
Materials:
-
Purified myosin II isoforms (SkMII, CMII, SMII, NMIIA, NMIIB)
-
F-actin
-
Assay Buffer: 20 mM Imidazole (pH 7.5), 25 mM KCl, 4 mM MgCl₂, 1 mM DTT
-
MT-134 stock solution (in DMSO)
-
ATP
-
NADH-coupled enzymatic assay components (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing the specific myosin II isoform and F-actin in the assay buffer.
-
Add varying concentrations of MT-134 (or DMSO as a vehicle control) to the reaction mixture.
-
Incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding ATP and the components of the NADH-coupled assay.
-
Immediately begin monitoring the decrease in NADH absorbance at 340 nm in a microplate reader. The rate of absorbance change is proportional to the rate of ATP hydrolysis.
-
Plot the rate of ATP hydrolysis as a function of the MT-134 concentration to determine the IC50 value.
In Vivo Motor Performance (Rotarod Test)
This test assesses the effect of MT-134 on motor coordination and balance in mice.
Apparatus:
-
Accelerating rotarod apparatus for mice.
Protocol:
-
Acclimatize male C57BL/6J mice to the testing room for at least 30 minutes prior to the experiment.
-
Administer MT-134 (10 mg/kg) or vehicle (e.g., 10% DMSO, 40% PEG400 in saline) via intraperitoneal injection.
-
At a predetermined time post-injection (e.g., 30 minutes), place the mouse on the rotating rod of the rotarod apparatus.
-
The rod is programmed to accelerate from 4 to 40 rpm over a period of 300 seconds.
-
Record the latency to fall from the rod for each mouse. A trial is ended if the mouse falls or completes a full passive rotation.
-
Perform multiple trials with sufficient inter-trial intervals.
-
Compare the latency to fall between the MT-134-treated and vehicle-treated groups.
Pharmacokinetic Analysis in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of MT-134.
Animals:
-
Male C57BL/6J mice.
Protocol:
-
Administer a single dose of MT-134 (10 mg/kg) via intraperitoneal injection.
-
Collect blood samples via tail vein or cardiac puncture at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
At each time point, also collect skeletal muscle tissue (e.g., gastrocnemius).
-
Process the blood samples to obtain plasma.
-
Homogenize the muscle tissue.
-
Extract MT-134 from plasma and muscle homogenates using an appropriate organic solvent.
-
Quantify the concentration of MT-134 in the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, t1/2, AUC, muscle-to-plasma ratio) using appropriate software.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the characterization of MT-134.
Conclusion
MT-134 represents a significant advancement in the development of selective probes for studying the function of skeletal muscle myosin II. Its improved pharmacological properties over existing inhibitors like blebbistatin provide researchers with a more reliable tool for in vitro and in vivo investigations. The data presented in this guide underscore the potential of MT-134 as a lead compound for the development of novel therapeutics for a range of skeletal muscle disorders characterized by hypercontractility or spasticity. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential.
